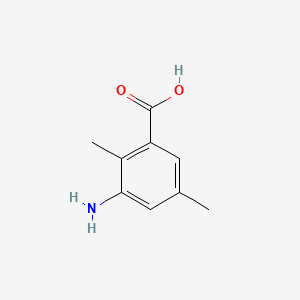
3-Amino-2,5-dimethylbenzoic acid
Vue d'ensemble
Description
3-Amino-2,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
3-Amino-2,5-dimethylbenzoic acid serves multiple roles in scientific research:
Chemistry
- Building Block : It is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
- Biological Activity : Research indicates potential biological activities, including interactions with biomolecules. The amino group can form hydrogen bonds with proteins and other biological macromolecules, influencing their structure and function.
Medicine
- Therapeutic Properties : The compound is being explored for its potential anti-inflammatory and antimicrobial effects. Studies suggest that it may exhibit activity against certain pathogens, making it a candidate for further pharmacological exploration.
Industry
- Dyes and Pigments : In industrial applications, it is used in the production of dyes and pigments due to its ability to undergo various chemical reactions such as oxidation and substitution.
Case Studies
- Biological Activity Investigation : A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against specific bacterial strains. The compound showed significant inhibition of growth in Gram-positive bacteria.
- Synthesis of Derivatives : Researchers synthesized derivatives of this compound to explore its potential as a therapeutic agent. Modifications led to increased efficacy in biological assays compared to the parent compound.
Propriétés
Numéro CAS |
60772-68-1 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-amino-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,10H2,1-2H3,(H,11,12) |
Clé InChI |
CYETZFOMNAFWSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













